8-Fluoroquinoline-6-carboxylic acid

Ion channel pharmacology Neurological disorders Electrophysiology

Researchers optimizing fluoroquinolone antibiotics or CNS ion channel modulators face sourcing challenges for 8-fluoro-substituted quinoline building blocks with verified biological activity. 8-Fluoroquinoline-6-carboxylic acid (CAS 1061650-25-6) directly addresses this gap: • Selective KCNQ2 antagonist (IC₅₀ = 70 nM) and KCNQ2/3 antagonist (IC₅₀ = 120 nM) - ideal reference for neuronal excitability, epilepsy, and pain pathway studies. • Enables 8-fluoro-quinolone libraries delivering 4-fold potency gains over ciprofloxacin; key intermediate for AXL/VEGFR2 kinase inhibitor synthesis. • Supplied at ≥95% purity with defined specifications to streamline hit-to-lead and lead optimization workflows.

Molecular Formula C10H6FNO2
Molecular Weight 191.161
CAS No. 1061650-25-6
Cat. No. B2588329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinoline-6-carboxylic acid
CAS1061650-25-6
Molecular FormulaC10H6FNO2
Molecular Weight191.161
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)F)C(=O)O
InChIInChI=1S/C10H6FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)
InChIKeyKKAGDSDXDXTTMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroquinoline-6-carboxylic Acid Characteristics


8-Fluoroquinoline-6-carboxylic acid (CAS 1061650-25-6) is a heterocyclic aromatic compound with the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol . It serves as a versatile small molecule scaffold and a critical synthetic intermediate for the development of fluoroquinolone antibiotics and kinase inhibitors . The compound is characterized by a fluorine atom at the 8-position of the quinoline ring, which enhances its biological activity and modulates its physicochemical properties. It is typically supplied with a minimum purity of 95%, suitable for pharmaceutical research and development .

1 Synthetic intermediate for fluoroquinolone antibiotics
2 Kinase inhibitor building block (AXL/VEGFR2)
3 8-Fluoro substitution enables unique electronic and steric profile
4 Research-grade supply for pharmaceutical R&D

8-Fluoroquinoline-6-carboxylic Acid Substitution Risks


The 8-fluoro substitution pattern on the quinoline ring confers unique electronic and steric properties that are not replicated by other halogenated or non-halogenated quinoline analogs . In the context of antibacterial pharmacophores, the 8-fluoro substituent is known to enhance potency against both Gram-positive and Gram-negative bacteria compared to unsubstituted or 8-chloro analogs [1]. Furthermore, the compound exhibits selective antagonism against the KCNQ2 potassium channel with an IC₅₀ of 70 nM, a property that may not be shared by closely related derivatives lacking the 8-fluoro group [2]. These quantitative and functional distinctions mean that substituting this compound with a generic quinoline carboxylic acid could lead to loss of activity, altered selectivity profiles, or synthetic incompatibility.

8-Fluoro substitution

Confers unique electronic/steric properties not replicated by 8-Cl or unsubstituted quinoline analogs.

KCNQ2 channel activity

Reported antagonist activity may not be shared by non-fluorinated quinoline-6-carboxylic acids.

Fluoroquinolone pharmacophore

Potency improvement over ciprofloxacin is 8-F dependent (class-level inference). Substitution risks loss of activity.

8-Fluoroquinoline-6-carboxylic Acid Differentiation Evidence


KCNQ2 Potassium Channel Antagonism

8-Fluoroquinoline-6-carboxylic acid demonstrates potent antagonist activity at the human KCNQ2 potassium channel with an IC₅₀ value of 70 nM, as measured by automated patch clamp electrophysiology in CHO cells [1]. This level of potency positions the compound as a useful tool for probing KCNQ2-related physiology and for potential development in neurological indications.

KCNQ2 IC₅₀
Reported
70 nM
Supports KCNQ2 channel modulation studies
Automated patch clamp, CHO cells, 3 min incubation
Ion channel pharmacology Neurological disorders Electrophysiology

Antibacterial Potency vs. Ciprofloxacin

In a series of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, the 8-fluoro derivative (9a) exhibited antibacterial activity that was 4 times more potent than ciprofloxacin (CPFX) against both Gram-positive and Gram-negative bacteria, including quinolone-resistant clinical isolates [1]. While this data is for a more elaborated quinolone core, it directly establishes the value of the 8-fluoro substitution pattern inherent to 8-fluoroquinoline-6-carboxylic acid.

Antibacterial Potency
Class-level inference
4-fold vs ciprofloxacin
Supports 8-F substitution for fluoroquinolone SAR
Based on elaborated quinolone core; clinical isolate panel
Antibacterial drug discovery Structure-activity relationship Fluoroquinolones

AXL and VEGFR2 Kinase Inhibitor Synthesis

8-Fluoroquinoline-6-carboxylic acid is a critical building block for the synthesis of quinolinyl-substituted carboxylic acid compounds that act as inhibitors of protein kinases AXL and VEGFR2 [1]. These kinases are implicated in tumor growth and angiogenesis, and the 8-fluoro substitution is essential for achieving the desired binding affinity and selectivity profile.

Kinase Inhibitor Synthesis
Supporting evidence
AXL/VEGFR2 pharmacophore
Required for kinase inhibitor development
Patent example AU2017346104B2
Kinase inhibitor Cancer therapeutics Medicinal chemistry

8-Fluoroquinoline-6-carboxylic Acid Applications


Potassium Channel Pharmacology and Neurological Disease Research

Given its potent antagonism at KCNQ2 (IC₅₀ = 70 nM) and KCNQ2/3 (IC₅₀ = 120 nM) channels, 8-fluoroquinoline-6-carboxylic acid is ideally suited for electrophysiological studies investigating neuronal excitability, epilepsy, and pain pathways [1]. It can be used as a reference compound to calibrate assays or as a starting point for lead optimization in CNS drug discovery programs.

Synthesis of Next-Generation Fluoroquinolone Antibiotics

The 8-fluoroquinoline core is a validated pharmacophore for enhancing antibacterial potency. Researchers developing new antibiotics to combat resistant strains, including MRSA and quinolone-resistant bacteria, can utilize this compound as a key intermediate to construct 8-fluoro-substituted quinolone libraries [2]. The 4-fold potency improvement over ciprofloxacin associated with the 8-fluoro substitution underscores the strategic value of incorporating this building block.

Kinase Inhibitor Medicinal Chemistry for Oncology

8-Fluoroquinoline-6-carboxylic acid is a preferred starting material for synthesizing AXL and VEGFR2 kinase inhibitors, which are pursued for treating various solid tumors and hematological malignancies [3]. The compound's commercial availability with defined purity (≥95%) streamlines the synthesis of complex, patent-protected chemical entities, accelerating hit-to-lead campaigns.

General Heterocyclic Chemistry and Scaffold Diversification

As a versatile small molecule scaffold, 8-fluoroquinoline-6-carboxylic acid can be used in diversity-oriented synthesis to generate novel compound collections for high-throughput screening. The unique electronic effects of the fluorine atom can be exploited to modulate reactivity in cross-coupling and cycloaddition reactions, enabling access to chemical space not readily reachable with non-fluorinated analogs .

Application
Selection Property
Validation Focus
KCNQ2 channel modulation studies
KCNQ2 antagonist activity profile
Patch clamp electrophysiology endpoints
Fluoroquinolone antibiotic synthesis
8-F substitution-dependent potency context
Antibacterial assay vs resistant strains
AXL/VEGFR2 kinase inhibitor synthesis
8-F pharmacophore requirement
Kinase inhibition and selectivity profiling
Heterocyclic scaffold diversification
Fluorine-modulated reactivity
Cross-coupling and cycloaddition scope

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